molecular formula C8H12N2O3S B14824775 N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide

N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14824775
M. Wt: 216.26 g/mol
InChI Key: YICCCIRWTPUPDO-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl and a hydroxy group. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable candidate for scientific research.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[4-(aminomethyl)-3-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-3-2-6(5-9)8(11)4-7/h2-4,10-11H,5,9H2,1H3

InChI Key

YICCCIRWTPUPDO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-(aminomethyl)-3-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-(Aminomethyl)-3-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{4-(Aminomethyl)-3-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Aminomethyl)-3-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring. The presence of both an aminomethyl and a hydroxy group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and development.

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